molecular formula C23H26F3N3O3S B1674199 (2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide CAS No. 603139-12-4

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Cat. No. B1674199
M. Wt: 481.5 g/mol
InChI Key: VYFDSJLOCIGIKP-SFTDATJTSA-N
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Description

Synthesis Analysis

Synthesis analysis involves retrosynthetic analysis, which is a technique for solving problems in the planning of organic syntheses . This is achieved by transforming a target molecule into simpler precursor structures regardless of any potential reactivity/interaction with reagents .

Scientific Research Applications

Carbonic Anhydrase Inhibitors

  • Application: The compound exhibits moderate inhibitory activity against human carbonic anhydrase isoforms, particularly hCA II. This suggests its potential in designing effective inhibitors for this metalloenzyme, which is significant in various physiological processes (Winum et al., 2006).

Synthesis of Key Intermediates

  • Application: It serves as a key intermediate in the synthesis of structurally complex compounds, such as atorvastatin, highlighting its role in pharmaceutical manufacturing (Zhou Kai, 2010).

Catalysis in Organic Synthesis

  • Application: The compound is used as a catalyst in the synthesis of various derivatives like chromeno[2,3-d]pyrimidinone, underlining its importance in facilitating chemical reactions (Ghashang et al., 2013).

Anticholinergic Activity

  • Application: The compound's stereoisomers have been studied for their anticholinergic activity, showing potential as therapeutic agents (Oyasu et al., 1994).

Antibacterial Activity

  • Application: Derivatives of this compound have shown promising antibacterial activity, making it valuable in the development of new antimicrobial agents (Gad-Elkareem & El-Adasy, 2010).

Teratogenicity Studies

  • Application: Studies involving analogs of this compound have provided insights into their teratogenic effects, which is crucial for drug safety evaluations (Onishi et al., 2013).

Chemical Synthesis

  • Application: It's used in the synthesis of diverse compounds, such as N-(2-Chloro-5-cyanophenyl)-4,4,4-trifluorobutanamide, demonstrating its versatility in chemical synthesis (Manojkumar et al., 2013).

Antifilarial Activity

  • Application: The compound and its derivatives have been synthesized for antifilarial evaluation, indicating its potential in treating parasitic infections (Angelo et al., 1983).

Pesticide Research

  • Application: Research has shown its transformation into hybrid residues when used with other herbicides, indicating its environmental impact and interaction in agricultural settings (Bartha, 1969).

Antimicrobial Agents

  • Application: The compound has been involved in the synthesis of antimicrobial agents, showcasing its significance in developing new treatments for infections (Doraswamy & Ramana, 2013).

Organotin(IV) Complexes

  • Application: It has been used in the creation of organotin(IV) complexes with potential as anticancer drugs, underlining its role in cancer research and therapy (Basu Baul et al., 2009).

Peroxisome Proliferator-Activated Receptor Agonists

  • Application: The compound has been studied for its role as a PPARgamma agonist, contributing to research in metabolic disorders (Collins et al., 1998).

Isoxazolidines Synthesis

  • Application: Its derivatives have been used in synthesizing isoxazolidines, which are significant in organic chemistry and pharmaceuticals (Tsuge et al., 1995).

Solvolysis Studies

  • Application: It has been a subject of study in solvolysis research, contributing to the understanding of chemical reaction mechanisms (Fujio et al., 1997).

Antimicrobial Evaluation

  • Application: Novel derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting its importance in developing new antibiotics (Darwish et al., 2014).

Derivatization in Gas Chromatography

  • Application: The compound has been used as a derivatization agent in gas chromatography, aiding in analytical techniques (Lin et al., 1999).

Antimicrobial Activity of Novel Derivatives

  • Application: Its novel derivatives have been studied for antimicrobial activity, contributing to the field of medicinal chemistry (Prasad et al., 2017).

Heterocyclic Enaminonitriles

  • Application: It's used in the synthesis of heterocyclic enaminonitriles, which are key in synthesizing various biologically active compounds (Hachiyama et al., 1983).

Chiral Resolution

  • Application: The compound plays a role in the chiral resolution of derivatives, which is vital in producing enantiomerically pure compounds for pharmaceutical applications (Fadnavis et al., 2006).

Anticonvulsant Synthesis

  • Application: Derivatives of this compound have been synthesized and tested for anticonvulsant activity, illustrating its potential in neurological disorder treatments (Meza-Toledo et al., 2008).

properties

IUPAC Name

(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26F3N3O3S/c1-15(2)14-20(22(30)28-13-12-27)29-21(23(24,25)26)18-6-4-16(5-7-18)17-8-10-19(11-9-17)33(3,31)32/h4-11,15,20-21,29H,13-14H2,1-3H3,(H,28,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYFDSJLOCIGIKP-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC#N)NC(C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC#N)N[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)C)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentanamide, N-(cyanomethyl)-4-methyl-2-(((1S)-2,2,2-trifluoro-1-(4'-(methylsulfonyl)(1,1'-biphenyl)-4-yl)ethyl)amino)-, (2S)-

CAS RN

603139-12-4
Record name L-873724
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603139124
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-873724
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29250PP3ON
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Reactant of Route 2
Reactant of Route 2
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Reactant of Route 3
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Reactant of Route 4
Reactant of Route 4
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Reactant of Route 5
Reactant of Route 5
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide
Reactant of Route 6
Reactant of Route 6
(2S)-N-(cyanomethyl)-4-methyl-2-[[(1S)-2,2,2-trifluoro-1-[4-(4-methylsulfonylphenyl)phenyl]ethyl]amino]pentanamide

Citations

For This Compound
1
Citations
DC Pirapaharan, K Søe, P Panwar, JS Madsen… - Calcified Tissue …, 2019 - Springer
Cathepsin K (CatK) inhibition allows reducing bone resorption with specific advantages compared to the existing anti-osteoporosis drugs. Its clinical use appears even more promising …
Number of citations: 8 link.springer.com

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